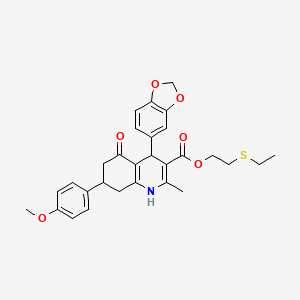

2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate

Description

The compound 2-(ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a hexahydroquinoline derivative characterized by a bicyclic core with multiple substituents. Key structural features include:

- A 4-methoxyphenyl group at position 7, enhancing lipophilicity and electron-donating properties.

- A 2-methyl group and a 5-oxo moiety, stabilizing the hexahydroquinoline conformation .

This compound belongs to a class of 1,4-dihydropyridine analogs, which are known for diverse biological activities, including calcium channel modulation, antibacterial, and antioxidant effects .

Properties

IUPAC Name |

2-ethylsulfanylethyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-4,6,7,8-tetrahydro-1H-quinoline-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C29H31NO6S/c1-4-37-12-11-34-29(32)26-17(2)30-22-13-20(18-5-8-21(33-3)9-6-18)14-23(31)28(22)27(26)19-7-10-24-25(15-19)36-16-35-24/h5-10,15,20,27,30H,4,11-14,16H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXISCYOVXLPUPA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCSCCOC(=O)C1=C(NC2=C(C1C3=CC4=C(C=C3)OCO4)C(=O)CC(C2)C5=CC=C(C=C5)OC)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C29H31NO6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

521.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of 2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate typically involves multi-step organic reactions. The synthetic route may include the following steps:

Formation of the benzodioxole ring: This can be achieved through the cyclization of catechol derivatives with formaldehyde.

Introduction of the methoxyphenyl group: This step may involve electrophilic aromatic substitution reactions.

Construction of the hexahydroquinoline core: This can be synthesized via the Hantzsch reaction, which involves the condensation of an aldehyde, a β-keto ester, and an amine.

Attachment of the ethylsulfanyl group: This can be done through nucleophilic substitution reactions.

Industrial production methods would likely involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions and purification techniques.

Chemical Reactions Analysis

2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate can undergo various chemical reactions, including:

Oxidation: The ethylsulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Reduction: The carbonyl group in the hexahydroquinoline core can be reduced to an alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. Major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

Biological Activities

This compound has been studied for various biological activities due to its structural features that resemble known pharmacophores. Some notable applications include:

Antimicrobial Activity

Research indicates that derivatives of quinoline structures exhibit significant antimicrobial properties. For instance, related compounds have shown effectiveness against various bacterial strains such as Staphylococcus aureus and Bacillus subtilis, with minimum inhibitory concentration (MIC) values indicating potent activity . The presence of the benzodioxole moiety in the structure may enhance these properties through synergistic effects.

Anticonvulsant Potential

Some studies have focused on the anticonvulsant activities of quinoline derivatives. The structural similarity of this compound to known anticonvulsants suggests it may also possess similar effects. For example, certain quinazolinone derivatives have been documented to exhibit notable anticonvulsant properties in preclinical models .

Anticancer Properties

Compounds with similar frameworks have been investigated for anticancer activities. The hexahydroquinoline core is associated with several anticancer agents due to its ability to interfere with cellular processes involved in tumor growth and metastasis. Preliminary studies suggest that this compound may inhibit cancer cell proliferation through mechanisms such as apoptosis induction and cell cycle arrest .

Synthesis and Characterization

The synthesis of this compound typically involves multi-step organic reactions that incorporate various functional groups strategically placed to enhance biological activity. Techniques such as single-crystal X-ray diffraction have been employed to elucidate the molecular structure and confirm the arrangement of atoms within the compound .

Case Studies

Several case studies highlight the promising applications of this compound:

Case Study 1: Antimicrobial Efficacy

In a study evaluating the antimicrobial efficacy of various quinoline derivatives, compound 8009-3153 was tested against Escherichia coli and Candida albicans. Results indicated that it exhibited a significant inhibitory effect with an MIC comparable to standard antibiotics used in clinical settings .

Case Study 2: Anticonvulsant Testing

Another investigation assessed the anticonvulsant activity of related compounds in rodent models. The results showed that compounds with similar structural motifs reduced seizure frequency significantly compared to controls, suggesting that this compound could be a candidate for further development in epilepsy treatment .

Mechanism of Action

The mechanism of action of 2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate depends on its specific biological target. For example, if it exhibits anticancer activity, it may interact with cellular targets such as DNA, enzymes, or receptors involved in cell proliferation and apoptosis pathways. The molecular targets and pathways involved would need to be identified through detailed biochemical and pharmacological studies.

Comparison with Similar Compounds

Structural and Functional Comparison with Analogous Compounds

Substituent Variations and Their Implications

The table below summarizes structural differences between the target compound and selected analogs:

Key Observations:

Ester Group Diversity: The ethylsulfanylethyl group in the target compound introduces sulfur, which may enhance metabolic stability compared to methyl or ethyl esters .

Aryl Substituent Effects :

- The 1,3-benzodioxol-5-yl group (target compound) offers a fused aromatic system, contrasting with halogenated (e.g., Br in , Cl in ) or hydroxylated () analogs. These modifications influence electronic properties and binding affinity.

- 4-Methoxyphenyl at R7 is common across multiple analogs, suggesting its role in stabilizing hydrophobic interactions .

Biological Activity Trends :

Physicochemical Properties

- Solubility : The ethylsulfanyl group in the target compound likely increases lipophilicity compared to methyl esters, reducing aqueous solubility but improving membrane permeability .

- Crystal Packing: Analogous compounds exhibit varied puckering conformations (e.g., hexahydroquinoline core), influenced by substituents and hydrogen-bonding networks .

Biological Activity

The compound 2-(Ethylsulfanyl)ethyl 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate is a complex organic molecule that has garnered interest in biological research due to its potential therapeutic applications. This article explores its biological activity, mechanisms of action, and relevant research findings.

| Property | Value |

|---|---|

| Molecular Formula | C28H28ClNO5S |

| Molecular Weight | 526.0 g/mol |

| IUPAC Name | 2-(ethylsulfanylethyl) 4-(1,3-benzodioxol-5-yl)-7-(4-methoxyphenyl)-2-methyl-5-oxo-1,4,5,6,7,8-hexahydroquinoline-3-carboxylate |

| InChI Key | BRGYAACOBCBHKX-UHFFFAOYSA-N |

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

- Enzyme Inhibition : It may inhibit specific enzymes by binding to their active sites. This interaction can block substrate access and reduce enzymatic activity.

- Receptor Modulation : The compound can act as an agonist or antagonist at certain receptors, influencing cellular responses and signaling pathways.

- Influence on Cellular Pathways : It has the potential to modulate pathways related to apoptosis, cell proliferation, and inflammation through interactions with key proteins and signaling molecules.

Biological Activity

Research indicates that this compound exhibits a range of biological activities:

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance:

- In vitro assays have shown that it can induce apoptosis in cancer cell lines by activating caspase pathways.

- It has demonstrated cytotoxic effects against glioma cells through multiple mechanisms including inhibition of the AKT/mTOR pathway and induction of necroptosis .

Anti-inflammatory Effects

The compound has been investigated for its anti-inflammatory properties:

- It may inhibit the production of pro-inflammatory cytokines in macrophages.

- Studies suggest that it could modulate the NF-kB signaling pathway, leading to reduced inflammation .

Antimicrobial Properties

Preliminary evaluations indicate that this compound possesses antimicrobial activity:

- It has shown effectiveness against certain strains of bacteria and fungi in laboratory settings.

- The mechanism appears to involve disruption of microbial cell membranes and inhibition of vital metabolic processes .

Case Studies and Research Findings

- Study on Anticancer Activity : A study published in Pharmaceuticals evaluated various derivatives of hexahydroquinolines for their anticancer properties. The findings suggested that modifications to the compound structure could enhance its potency against specific cancer types .

- Inflammation Model : In a model of acute inflammation induced by lipopolysaccharides (LPS), administration of this compound resulted in significant reductions in edema and inflammatory markers compared to controls .

- Antimicrobial Evaluation : A recent screening identified this compound as a promising candidate against methicillin-resistant Staphylococcus aureus (MRSA), demonstrating lower minimum inhibitory concentrations (MIC) than standard antibiotics .

Q & A

Q. What are the key structural features of this compound that influence its reactivity and biological activity?

The compound’s hexahydroquinoline core is substituted with a 1,3-benzodioxol-5-yl group, a 4-methoxyphenyl moiety, and a 2-(ethylsulfanyl)ethyl ester. These substituents modulate electronic effects (e.g., electron-donating methoxy groups) and steric interactions, which are critical for binding to biological targets like calcium channels or enzymes . The ketone at position 5 and the ester group at position 3 further enhance polarity, influencing solubility and metabolic stability. Structural confirmation via X-ray crystallography (e.g., analogous compounds in ) is essential to validate stereochemistry and intermolecular interactions.

Q. What synthetic methodologies are commonly employed to prepare hexahydroquinoline derivatives like this compound?

The Hantzsch dihydropyridine synthesis is a foundational method, involving cyclocondensation of β-keto esters, aldehydes, and ammonia derivatives. Modifications include microwave-assisted synthesis to improve yield and reduce reaction time . For the ethylsulfanyl group, thiol-ene "click" chemistry or nucleophilic substitution with ethyl mercaptan may be used. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane gradients) and recrystallization (ethanol/water) are standard .

Q. How can researchers confirm the purity and identity of this compound?

Analytical techniques include:

- HPLC (C18 column, acetonitrile/water mobile phase) to assess purity (>95%).

- NMR (¹H/¹³C ) to confirm substituent positions and detect diastereomers (e.g., coupling constants for axial/equatorial protons in the hexahydroquinoline ring) .

- HRMS for exact mass verification (e.g., calculated vs. observed m/z for C₃₁H₃₃NO₆S).

Advanced Research Questions

Q. How do substituent variations (e.g., ethylsulfanyl vs. methoxy groups) impact the compound’s biological activity?

Comparative studies on analogs (e.g., ethyl 4-(3-hydroxyphenyl) derivatives vs. methoxy-substituted variants ) reveal that sulfur-containing groups enhance lipophilicity and membrane permeability, while methoxy groups improve hydrogen-bonding interactions with targets like cytochrome P450 enzymes. Bioactivity assays (e.g., calcium flux inhibition) paired with molecular docking (using software like AutoDock Vina) can quantify these effects .

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

Discrepancies in NMR signals (e.g., overlapping peaks for methyl groups in the hexahydroquinoline ring) are addressed via:

Q. How can computational modeling optimize the synthesis of this compound?

Density Functional Theory (DFT) studies on transition states (e.g., B3LYP/6-31G(d)) identify energy barriers in cyclocondensation steps, guiding solvent selection (polar aprotic solvents lower activation energy) and catalyst design . Machine learning models (e.g., Random Forest regression) trained on reaction databases predict optimal conditions (temperature, molar ratios) to maximize yield.

Methodological Challenges and Solutions

Experimental Design for Assessing Metabolic Stability

- In vitro assays : Incubate the compound with liver microsomes (human/rat), monitor degradation via LC-MS/MS, and calculate half-life (t₁/₂).

- CYP450 inhibition screening : Use fluorogenic substrates (e.g., CYP3A4) to measure IC₅₀ values .

- Structural modifications : Replace the ethylsulfanyl group with a trifluoromethyl moiety to reduce oxidative metabolism .

Handling Discrepancies in Biological Activity Across Studies

Contradictory IC₅₀ values may arise from assay conditions (e.g., cell line variability, serum concentration). Solutions include:

- Standardized protocols : Use the same cell line (e.g., HEK293 for calcium channels) and ATP concentration in kinase assays.

- Meta-analysis : Pool data from multiple studies (e.g., Cochrane Review methods) to identify outliers and refine structure-activity relationships .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.